molecular formula C16H23NO5S B11830760 Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B11830760
M. Wt: 341.4 g/mol
InChI Key: UMMDBTDPLDEQQK-UHFFFAOYSA-N
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Description

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO5S It is a piperidine derivative, characterized by the presence of a benzyl group, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine nucleophile would yield a piperidine derivative with an amine group replacing the methylsulfonyl group.

Scientific Research Applications

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methylsulfonyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with target molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the methylsulfonyl group contributes to its reactivity and binding affinity in biological systems .

Properties

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO5S/c1-23(19,20)22-12-9-14-7-10-17(11-8-14)16(18)21-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3

InChI Key

UMMDBTDPLDEQQK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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